4-(Benzyloxy)-2-chloro-6-methylpyrimidine
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Overview
Description
4-(Benzyloxy)-2-chloro-6-methylpyrimidine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a benzyloxy group, a chlorine atom, and a methyl group on the pyrimidine ring makes this compound unique and potentially useful in various chemical reactions and applications.
Mechanism of Action
Target of Action
Related compounds such as monobenzone and N-[4-(benzyloxy)phenyl]glycinamide have been reported to interact with enzymes like tyrosinase and glucagon-like peptide-1 receptor (GLP-1R) . These targets play crucial roles in melanin synthesis and glucose-dependent insulin secretion, respectively .
Mode of Action
It’s worth noting that benzyloxy compounds often exhibit their effects through interactions with their targets that lead to changes in cellular processes . For instance, Monobenzone is proposed to increase the excretion of melanin from melanocytes .
Biochemical Pathways
For example, Monobenzone affects the melanin synthesis pathway .
Result of Action
Related compounds like monobenzone have been reported to cause depigmentation by increasing the excretion of melanin from melanocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-chloro-6-methylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-methylpyrimidine as the core structure.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves reacting 2-chloro-6-methylpyrimidine with benzyl alcohol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch reactors or continuous flow reactors to ensure efficient mixing and heat transfer.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-chloro-6-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form benzaldehyde derivatives, while reduction can lead to the formation of benzyl alcohol derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium phosphate (K3PO4).
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Coupling Reactions: Biaryl or vinyl-pyrimidine derivatives.
Scientific Research Applications
4-(Benzyloxy)-2-chloro-6-methylpyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials science for the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)benzyl chloride: Similar structure with a benzyloxy group and a chlorine atom, but lacks the pyrimidine ring.
2-Chloro-6-methylpyrimidine: Core structure without the benzyloxy group.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a benzyloxy group and an aldehyde group, but lacks the pyrimidine ring.
Uniqueness
4-(Benzyloxy)-2-chloro-6-methylpyrimidine is unique due to the combination of the benzyloxy group, chlorine atom, and methyl group on the pyrimidine ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
2-chloro-4-methyl-6-phenylmethoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-9-7-11(15-12(13)14-9)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRUAVFRZLOKLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247199-34-3 |
Source
|
Record name | 4-(benzyloxy)-2-chloro-6-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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